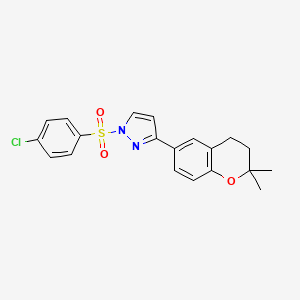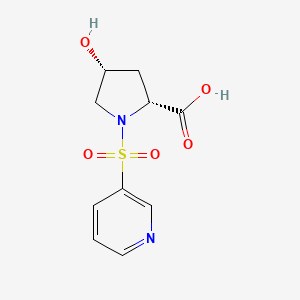![molecular formula C16H14BrNO3 B7481730 (2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B7481730.png)
(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group and a phenylpropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid typically involves the reaction of 3-bromobenzoyl chloride with (2R)-2-amino-3-phenylpropanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(3-chlorobenzoyl)amino]-3-phenylpropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-[(3-fluorobenzoyl)amino]-3-phenylpropanoic acid: Contains a fluorine atom in place of bromine.
(2R)-2-[(3-methylbenzoyl)amino]-3-phenylpropanoic acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-13-8-4-7-12(10-13)15(19)18-14(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2,(H,18,19)(H,20,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZIEBHJNRXHEP-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[(3S)-piperidin-3-yl]benzamide](/img/structure/B7481653.png)
![N-[(3S)-piperidin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7481660.png)
![5-Propanoyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B7481662.png)

![1-(2-chlorophenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B7481676.png)





![(2R)-2-[(2-hydroxy-3-methylbenzoyl)amino]propanoic acid](/img/structure/B7481738.png)

![4-methyl-2-(phenoxymethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7481746.png)

